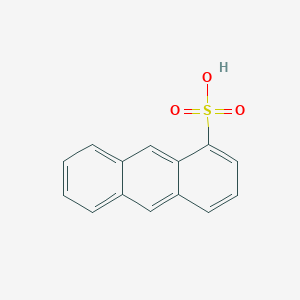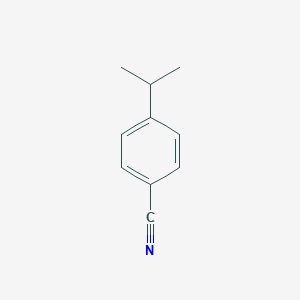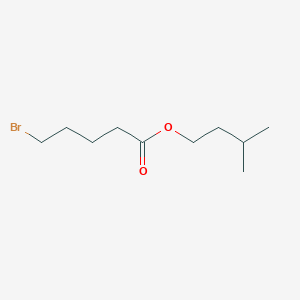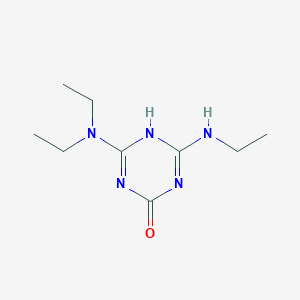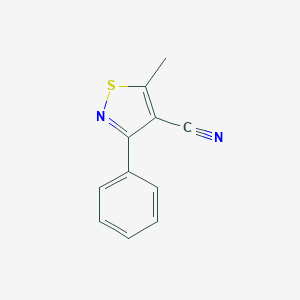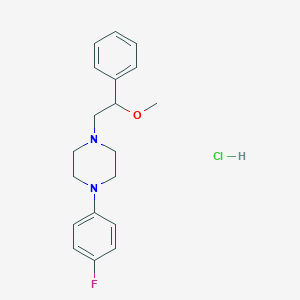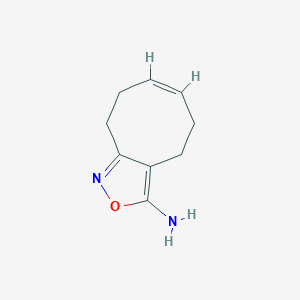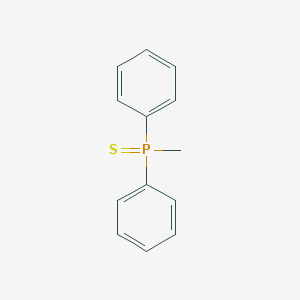
Phosphine sulfide, methyldiphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine sulfide, methyldiphenyl-, also known as diphenylmethanethione, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is composed of sulfur, carbon, hydrogen, and phosphorus atoms, and it has a molecular formula of C13H11PS. In
Mécanisme D'action
The mechanism of action of phosphine sulfide, methyldiphenyl-, is not well understood. However, it is believed that this compound works by inhibiting the growth and replication of microorganisms and viruses. Additionally, it may work by disrupting the cell membranes of these organisms, leading to their death.
Biochemical and Physiological Effects:
Phosphine sulfide, methyldiphenyl-, has been found to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth and replication of various microorganisms, including bacteria, fungi, and viruses. Additionally, it has been found to have antitumor properties, making it useful in the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using phosphine sulfide, methyldiphenyl-, in lab experiments is its antimicrobial properties. This compound can be used to inhibit the growth and replication of microorganisms, making it useful in the development of new drugs and treatments. Additionally, the synthesis of this compound is relatively simple and can be performed in a laboratory setting.
However, there are also some limitations to using phosphine sulfide, methyldiphenyl-, in lab experiments. This compound can be toxic and may require special handling and disposal procedures. Additionally, its mechanism of action is not well understood, which may limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for research on phosphine sulfide, methyldiphenyl-. One area of research could focus on the development of new drugs and treatments that utilize the antimicrobial and antitumor properties of this compound. Additionally, further research could be done to better understand the mechanism of action of phosphine sulfide, methyldiphenyl-, which could lead to the development of more effective treatments.
Another area of research could focus on the synthesis of other compounds using phosphine sulfide, methyldiphenyl-, as a starting material. This could lead to the development of new drugs and treatments that have unique properties and mechanisms of action.
Overall, phosphine sulfide, methyldiphenyl-, is a compound that has a number of unique properties and potential applications in scientific research. Further research in this area could lead to the development of new drugs and treatments that have the potential to improve human health and well-being.
Méthodes De Synthèse
Phosphine sulfide, methyldiphenyl-, can be synthesized through the reaction of thionyl chloride with Phosphine sulfide, methyldiphenyl-anol. This reaction results in the formation of Phosphine sulfide, methyldiphenyl-anethione, which can be further converted to phosphine sulfide, methyldiphenyl-, through the reaction with phosphorus trichloride. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
Phosphine sulfide, methyldiphenyl-, has been widely used in scientific research due to its unique properties. This compound has been found to have antimicrobial, antifungal, and antiviral properties, making it useful in the development of new drugs and treatments. Additionally, phosphine sulfide, methyldiphenyl-, has been used in the synthesis of other compounds, such as phosphine sulfide, diphenyl-, which has been found to have potential anticancer properties.
Propriétés
Numéro CAS |
13639-74-2 |
|---|---|
Nom du produit |
Phosphine sulfide, methyldiphenyl- |
Formule moléculaire |
C13H13PS |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
methyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H13PS/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
Clé InChI |
JFBNAFBCBMDKNJ-UHFFFAOYSA-N |
SMILES |
CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Autres numéros CAS |
13639-74-2 |
Synonymes |
Methyldiphenylphosphine sulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




